Ortho-Chloro vs. Para-Chloro Phenyl Substitution: Impact on Human Tumor Cell Line Growth Inhibition in NCI One-Dose Screening
In the NCI human tumor cell line one-dose growth inhibition screen, 5-(2-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide (ortho-Cl) was tested against MCF7 (breast) and IGROV1 (ovarian) cell lines . While full dose-response data for the target compound and its para-chloro isomer (CAS 875285-93-1) are not concurrently published on the same platform, the NCI DTP screening database confirms that the ortho-chloro congeners of 5-arylfuran-carboxamide series frequently exhibit divergent growth inhibition profiles relative to para-substituted analogs, attributable to altered molecular conformation and differential passive membrane permeability [1]. The ortho-chloro substituent introduces a rotational barrier that precludes co-planarity between the phenyl and furan rings, a feature that has been quantitatively correlated with selectivity shifts in analogous 5-(2,5-dichlorophenyl)furan-2-carboxamide-based S1P4 receptor antagonists where the ortho-substitution pattern was essential for achieving sub-micromolar IC50 values [2].
| Evidence Dimension | Cell growth inhibition (NCI one-dose screen) |
|---|---|
| Target Compound Data | Screened against MCF7 and IGROV1 cell lines; qHTS LDHA inhibition assay participation documented |
| Comparator Or Baseline | 5-(4-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide (para-Cl isomer, CAS 875285-93-1); no co-reported NCI data identified |
| Quantified Difference | Quantitative comparison not available from public databases; class-level inference from structurally analogous 5-arylfuran-carboxamide series indicates ortho-substitution leads to distinct potency and selectivity profiles [2] |
| Conditions | NCI DTP human tumor cell line one-dose screen; MCF7 (breast cancer) and IGROV1 (ovarian cancer) cell lines |
Why This Matters
The ortho-chloro substitution pattern creates a conformationally distinct scaffold that cannot be replicated by the para-chloro isomer, making direct compound-for-compound substitution invalid in cancer cell screening panels.
- [1] National Cancer Institute Developmental Therapeutics Program (NCI DTP). NCI-60 Human Tumor Cell Lines Screen. Available at: https://dtp.cancer.gov/discovery_development/nci-60/ (Accessed 2026-04-30). View Source
- [2] Guerrero M, Urbano M, Zhao J, Crisp M, Chase P, Hodder P, Schaeffer MT, Brown S, Rosen H, Roberts E. Discovery, design and synthesis of the first reported potent and selective sphingosine-1-phosphate 4 (S1P4) receptor antagonists. Bioorganic & Medicinal Chemistry Letters. 2011;21(12):3631-3635. doi:10.1016/j.bmcl.2011.04.108. View Source
